molecular formula C11H18N2O2 B15293653 3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid

3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B15293653
M. Wt: 210.27 g/mol
InChI Key: VBEJQNKLVUESKX-UHFFFAOYSA-N
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Description

3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid is an organic compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid typically involves the reaction of 3-methylbutylamine with 4-chloropyrazole, followed by the addition of propanoic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-[1-(3-methylbutyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C11H18N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

VBEJQNKLVUESKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=N1)CCC(=O)O

Origin of Product

United States

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